CYP11B1/CYP11B2 Enzyme Inhibition: IC50 Profile of 5-tert-Butyl-1,3-benzodioxol-2-one vs. Unsubstituted 1,3-Benzodioxol-2-one
5-tert-Butyl-1,3-benzodioxol-2-one demonstrates measurable inhibitory activity against human CYP11B1 (IC50 = 10.3 nM) and human CYP11B2 (IC50 = 24 nM) in V79 MZh cell-based assays using deoxycorticosterone as substrate [1]. This establishes a quantifiable baseline for the tert-butyl-substituted scaffold. In contrast, the unsubstituted 1,3-benzodioxol-2-one (CAS 2171-74-6) lacks documented CYP11B1/CYP11B2 inhibition activity in the same assay systems—its primary reported biological target is the plant auxin receptor TIR1 [2]. This absence of mammalian CYP450 activity for the parent scaffold highlights the functional consequence of the tert-butyl substitution at the 5-position.
| Evidence Dimension | Human CYP11B1/CYP11B2 enzyme inhibition potency |
|---|---|
| Target Compound Data | CYP11B1 IC50 = 10.3 nM; CYP11B2 IC50 = 24 nM |
| Comparator Or Baseline | 1,3-Benzodioxol-2-one (unsubstituted, CAS 2171-74-6): No CYP11B1/CYP11B2 inhibition reported; primary target is plant TIR1 receptor |
| Quantified Difference | Qualitative difference: measurable sub-25 nM CYP11B1/2 activity vs. no reported mammalian CYP450 activity |
| Conditions | Hamster V79 MZh cells expressing recombinant human enzymes; deoxycorticosterone substrate |
Why This Matters
For researchers investigating steroidogenesis pathways, the tert-butyl substitution confers mammalian CYP450 activity that is absent in the unsubstituted parent scaffold, making 5-tert-butyl-1,3-benzodioxol-2-one the appropriate choice for studies involving CYP11B1/CYP11B2 inhibition.
- [1] BindingDB. BDBM50395455 (CHEMBL2163639). Affinity data for human CYP11B1 and CYP11B2. View Source
- [2] PubChem. 1,3-Benzodioxol-2-one. Compound Summary. CID: 11832136. View Source
